molecular formula C17H18O3 B1586842 Methyl 2-methyl-4-benzyloxy-phenylacetate CAS No. 223406-97-1

Methyl 2-methyl-4-benzyloxy-phenylacetate

Cat. No. B1586842
M. Wt: 270.32 g/mol
InChI Key: LGLSBOAKCKFRKY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-benzyloxy-phenylacetate, also known as MMBPA, is a synthetic compound belonging to the phenylacetate class. It has a molecular formula of C17H18O3 and a molecular weight of 270.32 g/mol .


Synthesis Analysis

The synthesis of Methyl 2-methyl-4-benzyloxy-phenylacetate involves several steps . The process begins with [4-(benzyloxy)-2-methylphenyl]acetonitrile in a solution of tetrahydrofuran and ethanol

Scientific Research Applications

  • Polymerization-Induced Self-Assembly (PISA)

    • Method: PISA can be carried out in various media, over a wide range of temperatures, and using different mechanisms .
    • Results: The technique offers a broad spectrum of potential commercial applications .
  • Synthesis of Benzamide Compounds

    • Application: Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries for various purposes including the treatment of cancer, hypercholesterolemia, and as anti-microbial, antibacterial, anti-fungal agents .
    • Method: Benzamide compounds are synthesized starting from benzoic acid derivatives and amine derivatives .
    • Results: Some synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

properties

IUPAC Name

methyl 2-(2-methyl-4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13-10-16(9-8-15(13)11-17(18)19-2)20-12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLSBOAKCKFRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374963
Record name Methyl 2-methyl-4-benzyloxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-benzyloxy-phenylacetate

CAS RN

223406-97-1
Record name Methyl 2-methyl-4-benzyloxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223406-97-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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